molecular formula C22H26N2O5 B2968592 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide CAS No. 921863-31-2

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide

Cat. No. B2968592
CAS RN: 921863-31-2
M. Wt: 398.459
InChI Key: BNCKZDVVBOIIMZ-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C22H26N2O5 and its molecular weight is 398.459. The purity is usually 95%.
BenchChem offers high-quality N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fungicidal Activity of Analogous Compounds

The design and synthesis of novel analogues, such as (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one antifungals, demonstrate the potential of similar compounds in agriculture. These compounds have shown moderate to high fungicidal activities against several phytopathogenic fungi, suggesting their application in crop protection (Yang et al., 2017).

Synthesis and Spectral Analysis

Research on the synthesis and spectral analysis of related compounds, like 3,4,5-trichloro-6-(dibenzo[d,f][1,3]diazepin-5-yl)-[1,2]-benzoquinones, provides foundational knowledge for the development of new materials with potential applications in materials science and pharmacology (Gomaa, 2011).

Anti-Inflammatory and Analgesic Agents

Compounds derived from similar structures have been explored for their anti-inflammatory and analgesic properties. For example, novel benzodifuranyl derivatives have shown significant COX-1/COX-2 inhibition, offering insights into the therapeutic potential of structurally related compounds (Abu‐Hashem et al., 2020).

Synthesis Methods for Related Structures

Research on the synthesis of dimethyl 2,3-dihydrobenzo[b]oxepine-2,4-dicarboxylates explores methodologies that could be applicable to the synthesis of complex compounds including the one of interest, potentially contributing to the development of new drugs or materials (Ahn et al., 2012).

Antioxidant Activity

Studies on nitrogen-containing bromophenols isolated from marine algae have shown potent scavenging activity against radicals, highlighting the potential of similar compounds in antioxidant applications (Li et al., 2012).

In vitro Metabolism

Research on the metabolism of compounds such as alachlor by human liver microsomes provides valuable insights into the metabolic pathways and potential toxicological aspects of structurally related compounds (Coleman et al., 1999).

properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-5-24-16-12-15(10-11-17(16)29-14-22(2,3)21(24)26)23-20(25)13-28-19-9-7-6-8-18(19)27-4/h6-12H,5,13-14H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCKZDVVBOIIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NC(=O)COC3=CC=CC=C3OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide

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